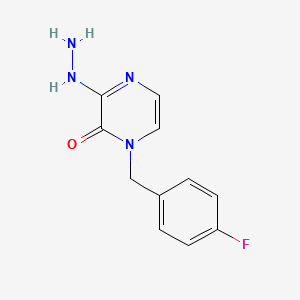

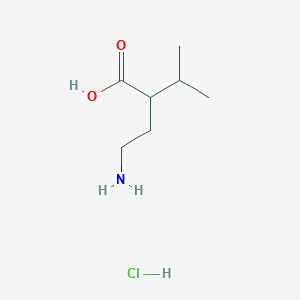

![molecular formula C10H11N3O2 B2747671 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 191864-73-0](/img/structure/B2747671.png)

3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

Übersicht

Beschreibung

3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione, also known as 4-Aminophenylmethyleneimidazolidinedione, is a heterocyclic compound with a unique structure. It is a white to light yellow powder that is soluble in water and ethanol, and insoluble in most organic solvents. This compound has been studied extensively due to its potential applications in the pharmaceutical industry and its ability to act as a catalyst.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

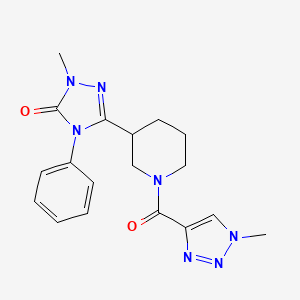

Hydantoin derivatives, including "3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione," are recognized for their significant presence in medicinal chemistry due to their versatile biological activities. The hydantoin scaffold is integral in several FDA-approved drugs such as phenytoin, demonstrating the importance of this framework in developing therapeutic agents. Hydantoins and their hybrids exhibit a broad spectrum of pharmacological actions, making them critical for therapeutic and agrochemical applications. Their utility extends to the synthesis of non-natural amino acids and their conjugates, showcasing potential medical applications. The Bucherer-Bergs reaction, a synthesis method for hydantoins, is highlighted for its efficiency in generating these compounds, which are pivotal in creating novel organic compounds with therapeutic potential (Shaikh et al., 2023).

Synthetic Development and Green Methodologies

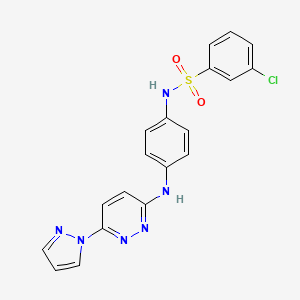

The review of 1,3-thiazolidin-4-one and its derivatives underscores the historical development and synthetic methodologies, including green chemistry approaches, for these compounds. These derivatives, such as glitazones and pseudothiohydantoins, exhibit remarkable pharmacological importance, found in commercial pharmaceuticals. The discussion includes their structural theory development and their biological potential, highlighting their significant role in medicinal chemistry (Santos et al., 2018).

Biological Activities and Mechanisms

The exploration of rhodanine and thiazolidinediones (TZDs) in drug discovery reveals their diverse biological activities and mechanisms of target modulation. Despite challenges in selectivity and optimization, these compounds' potential for treating various diseases, including metabolic and cancer-related conditions, is significant. The structure-activity relationships (SAR) and pharmacophoric features essential for designing potent TZDs as PTP 1B inhibitors are discussed, indicating their relevance in managing insulin resistance and Type 2 Diabetes Mellitus (Verma et al., 2019).

Pharmaceutical Applications

The comprehensive review of 2,4-imidazolidinedione and its derivatives in medicinal and pharmaceutical chemistry elaborates on various synthesis methods and the pharmacological activities associated with these derivatives. Highlighting more than 16 diseases, this review underscores the broad utility and potential of hydantoin derivatives in drug development, providing insights into future research directions in this area (Sudani & Desai, 2015).

Eigenschaften

IUPAC Name |

3-[(4-aminophenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGSGUYOKGSMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)

![[4-(4-Ethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2747601.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2747602.png)

![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2747610.png)